
6-(3,4-Dichlorophenoxy)pyridine-3-carbaldehyde
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Overview
Description
6-(3,4-Dichlorophenoxy)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a pyridine ring substituted with a dichlorophenoxy group and an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenoxy)pyridine-3-carbaldehyde typically involves the reaction of 3,4-dichlorophenol with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenoxy)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorophenoxy group under basic conditions.
Major Products Formed
Oxidation: 6-(3,4-Dichlorophenoxy)pyridine-3-carboxylic acid.
Reduction: 6-(3,4-Dichlorophenoxy)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,4-Dichlorophenoxy)pyridine-3-carbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenoxy)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The dichlorophenoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxaldehyde:
Pyridine-4-carboxaldehyde:
3,4-Dichlorophenoxyacetic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
6-(3,4-Dichlorophenoxy)pyridine-3-carbaldehyde is unique due to the combination of the dichlorophenoxy group and the aldehyde functional group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C12H7Cl2NO2 |
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Molecular Weight |
268.09 g/mol |
IUPAC Name |
6-(3,4-dichlorophenoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7Cl2NO2/c13-10-3-2-9(5-11(10)14)17-12-4-1-8(7-16)6-15-12/h1-7H |
InChI Key |
VMCGZFVKNKJGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=C2)C=O)Cl)Cl |
Origin of Product |
United States |
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